molecular formula C15H23N3O B12619716 N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine CAS No. 918136-47-7

N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine

Cat. No.: B12619716
CAS No.: 918136-47-7
M. Wt: 261.36 g/mol
InChI Key: IZUYCIMDINTWDH-UHFFFAOYSA-N
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Description

N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine is a complex organic compound belonging to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by its unique structural features, including a dimethyl group, a pentan-3-yloxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline core. Reagents such as anthranilic acid derivatives and formamide can be used under acidic or basic conditions.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pentan-3-yloxy Group: This step involves the etherification of the quinazoline core with a pentan-3-ol derivative using reagents like tosyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Ammonia, primary amines, nucleophiles, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-N-(pentan-3-yl)aniline: A structurally related compound with similar functional groups.

    Pendimethalin: A substituted aniline with herbicidal properties, bearing structural similarities.

Uniqueness

N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine stands out due to its unique combination of functional groups and its potential for diverse applications. Its quinazoline core, combined with the dimethyl and pentan-3-yloxy groups, provides distinct chemical and biological properties not found in closely related compounds.

Properties

CAS No.

918136-47-7

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N,4-dimethyl-8-pentan-3-yloxy-3,4-dihydro-1H-quinazolin-2-imine

InChI

InChI=1S/C15H23N3O/c1-5-11(6-2)19-13-9-7-8-12-10(3)17-15(16-4)18-14(12)13/h7-11H,5-6H2,1-4H3,(H2,16,17,18)

InChI Key

IZUYCIMDINTWDH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC=CC2=C1NC(=NC)NC2C

Origin of Product

United States

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